Cas no 2121512-25-0 (2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid)

2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid
- Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]-
- (2-Chloro-3-fluoro-4-(hydroxymethyl)phenyl)boronic acid
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- MDL: MFCD30344684
- インチ: 1S/C7H7BClFO3/c9-6-5(8(12)13)2-1-4(3-11)7(6)10/h1-2,11-13H,3H2
- InChIKey: MKVWRWZBKIHJER-UHFFFAOYSA-N
- SMILES: ClC1C(=C(CO)C=CC=1B(O)O)F
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- トポロジー分子極性表面積: 60.7
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB517582-500 mg |
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid |
2121512-25-0 | 500MG |
€1,245.70 | 2023-04-17 | ||
abcr | AB517582-500mg |
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid; . |
2121512-25-0 | 500mg |
€1182.50 | 2025-02-22 | ||
abcr | AB517582-1g |
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid; . |
2121512-25-0 | 1g |
€1633.70 | 2025-02-22 | ||
Ambeed | A1195324-100mg |
(2-Chloro-3-fluoro-4-(hydroxymethyl)phenyl)boronic acid |
2121512-25-0 | 98% | 100mg |
$898.0 | 2024-08-03 | |
Aaron | AR01QEWP-100mg |
Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- |
2121512-25-0 | 95% | 100mg |
$963.00 | 2025-02-12 | |
abcr | AB517582-250mg |
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid; . |
2121512-25-0 | 250mg |
€843.30 | 2025-02-22 | ||
Aaron | AR01QEWP-250mg |
Boronic acid, B-[2-chloro-3-fluoro-4-(hydroxymethyl)phenyl]- |
2121512-25-0 | 95% | 250mg |
$1246.00 | 2025-02-12 |
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acidに関する追加情報
2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic Acid: A Comprehensive Overview
The compound with CAS No. 2121512-25-0, known as 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery, material synthesis, and catalytic processes. The phenylboronic acid core of this molecule serves as a versatile platform for further functionalization, making it a valuable intermediate in various chemical reactions.
Recent studies have highlighted the importance of halogenated aromatic compounds like 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid in the development of advanced materials. The presence of chlorine and fluorine substituents on the aromatic ring introduces electronic effects that enhance the molecule's reactivity and stability. These properties are particularly advantageous in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids are widely used as coupling partners.
The synthesis of 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized reaction conditions to improve yield and purity, leveraging the expertise gained from recent advancements in boronic acid chemistry. The hydroxymethyl group attached to the aromatic ring adds another layer of functionality, enabling the molecule to participate in a wide range of chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.
In terms of applications, this compound has shown promise in the field of drug discovery. The ability to fine-tune its structure through chemical modifications allows for the creation of bioactive molecules with potential therapeutic effects. For instance, studies have demonstrated that derivatives of this compound exhibit anti-inflammatory and antioxidant properties, making them candidates for further preclinical testing.
Moreover, 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid has been explored in the context of material science. Its unique electronic properties make it a suitable candidate for use in organic electronics, such as in the development of conductive polymers and semiconducting materials. Recent research has focused on incorporating this compound into polymer frameworks to enhance their electrical properties, paving the way for innovative applications in flexible electronics and energy storage devices.
The integration of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Density functional theory (DFT) calculations have provided insights into its electronic structure, reactivity patterns, and potential interactions with biological systems. These computational studies complement experimental work, offering a holistic view of the molecule's properties and guiding future research directions.
In conclusion, 2-Chloro-3-fluoro-4-(hydroxymethyl)phenylboronic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique combination of structural features and functional groups positions it as an important building block in modern organic synthesis. As research continues to uncover new avenues for its use, this compound is expected to play an increasingly prominent role in both academic and industrial settings.
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